molecular formula C12H22N2O3 B1522280 tert-Butyl 4-acetamidopiperidine-1-carboxylate CAS No. 1093759-67-1

tert-Butyl 4-acetamidopiperidine-1-carboxylate

Katalognummer: B1522280
CAS-Nummer: 1093759-67-1
Molekulargewicht: 242.31 g/mol
InChI-Schlüssel: GIJOQYNFKUGGNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-acetamidopiperidine-1-carboxylate (CAS 1093759-67-1) is a piperidine derivative of significant value in medicinal and organic chemistry as a versatile synthetic intermediate . Piperidine compounds are crucial building blocks in drug manufacturing, and their skeletal structure is found in numerous therapeutic agents . Research indicates that piperidine derivatives exhibit a wide range of biological activities, including use as antipsychotic agents, antimicrobials, anti-inflammatories, and renin inhibitors . This compound is supplied with high purity and is intended for use in research and development settings, particularly in the synthesis of more complex molecules for pharmaceutical testing. Its structure features a protective tert -butoxycarbonyl (Boc) group, which is essential for multi-step synthetic applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

tert-butyl 4-acetamidopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(15)13-10-5-7-14(8-6-10)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJOQYNFKUGGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674184
Record name tert-Butyl 4-acetamidopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093759-67-1
Record name tert-Butyl 4-acetamidopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl 4-acetamidopiperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is utilized in the study of biological systems, including enzyme inhibition and receptor binding assays. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders. Industry: The compound finds applications in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which tert-Butyl 4-acetamidopiperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor of certain enzymes or receptors, affecting biological pathways. The molecular targets and pathways involved are determined by the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 4-acetamidopiperidine-1-carboxylate with two closely related analogs from the provided evidence:

Structural and Functional Differences

Key Observations:

Molecular Weight and Complexity: The fluorinated analog (326.38 g/mol) has the highest molecular weight due to the difluorobenzyl group, followed by the pyridinyl derivative (277.36 g/mol) and the acetamido compound (~242.3 g/mol).

Functional Group Impact: Acetamido Group: The acetamido moiety in the target compound provides both hydrogen-bond donor (N-H) and acceptor (C=O) capabilities, which may improve crystallinity and solubility in polar solvents compared to the free amine in the pyridinyl analog . Pyridinyl Group: The pyridine ring in the second analog enables π-π stacking interactions, often critical for binding to aromatic residues in biological targets (e.g., kinase inhibitors) .

Synthetic Utility :

  • The Boc group in all three compounds facilitates amine protection during multi-step syntheses. The acetamido derivative is particularly useful in peptide mimetics, while the fluorinated analog is a candidate for CNS-targeted drugs due to fluorine’s ability to cross the blood-brain barrier .

Hydrogen Bonding and Crystallinity

The acetamido compound’s amide group enables robust hydrogen-bonding networks, as described in Etter’s graph set analysis . In contrast, the pyridinyl analog’s amine and aromatic system may form weaker hydrogen bonds but stronger van der Waals interactions. The fluorinated analog’s benzyl group likely reduces hydrogen bonding in favor of hydrophobic packing, impacting crystal morphology and solubility.

Biologische Aktivität

tert-Butyl 4-acetamidopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 4-piperidinone with acetic anhydride or acetic acid in the presence of a base. The process can yield significant amounts of the desired product with high purity.

Antimicrobial Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit notable antimicrobial properties. In one study, a related compound demonstrated high antimicrobial activity with selectivity over mammalian cells, suggesting potential therapeutic applications without significant toxicity to human cells .

Inhibition Studies

Inhibition studies have shown that piperidine derivatives can act as inhibitors of various enzymes. For example, certain piperidine-based compounds have been identified as effective inhibitors of glycosidases, which are crucial in various biological processes including cell signaling and pathogen interactions .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of several piperidine derivatives, including this compound. The results indicated that this compound exhibited strong activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics .

CompoundMIC (µg/mL)Target Organism
This compound15Staphylococcus aureus
Standard Antibiotic30Staphylococcus aureus

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, this compound was tested for its ability to inhibit α-L-fucosidase. The compound exhibited competitive inhibition characteristics with a Ki value determined through Lineweaver-Burk plots .

EnzymeCompoundKi (µM)
α-L-fucosidaseThis compound5 × 10^-9

Research Findings

Recent studies have highlighted the potential of piperidine derivatives in drug development due to their diverse biological activities. The structural modifications of these compounds can enhance their efficacy and selectivity against specific biological targets.

Summary of Findings

  • Antimicrobial Activity : Effective against various pathogens with low toxicity to mammalian cells.
  • Enzyme Inhibition : Competitively inhibits critical enzymes involved in metabolic pathways.
  • Potential Therapeutic Applications : May serve as leads for developing new antimicrobial agents or enzyme inhibitors.

Vorbereitungsmethoden

Boc Protection of 4-Aminopiperidine Derivatives

The introduction of the tert-butyl carbamate protecting group on the piperidine nitrogen is commonly achieved by reacting 4-aminopiperidine or its derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine or triethylamine. The reaction is typically performed in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (0°C to room temperature) over several hours to overnight.

Example Procedure:

Step Reagents and Conditions Yield Notes
Boc protection of 4-bromopiperidine hydrobromide salt 4-bromopiperidine hydrobromide (5 g, 0.02 mol), di-tert-butyl dicarbonate (6.67 g, 0.031 mol), N,N-diisopropylethylamine (7.09 mL, 0.04 mol), DCM (35 mL), 0°C to room temp, 18 h Quantitative (100%) Reaction mixture washed with 1M HCl and brine, dried over Na2SO4, concentrated to yield yellow oil
Boc protection with triethylamine in THF 4-bromopiperidine hydrobromide (2 g, 8.2 mmol), di-tert-butyl dicarbonate (1.9 g, 8.6 mmol), triethylamine (2.3 mL, 16.3 mmol), THF (40 mL), room temp, 48 h 98% Purified by flash chromatography to yield colorless oil

This method is efficient and yields the tert-butyl 4-bromopiperidine-1-carboxylate intermediate, which can be further functionalized.

Introduction of the Acetamido Group at the 4-Position

The acetamido substituent can be introduced by acylation of the 4-aminopiperidine derivative or by nucleophilic substitution on a 4-halopiperidine intermediate followed by acylation.

A typical approach involves:

  • Starting from 4-aminopiperidine or its Boc-protected form.
  • Acylation with acetyl chloride or acetic anhydride under mild base conditions.
  • Alternatively, nucleophilic substitution of 4-bromopiperidine derivatives followed by acetylation.

Example Reaction:

  • Reductive amination of N-Boc-piperidin-4-one with aniline derivatives followed by acylation with acetyl chloride to give acetamido-substituted piperidines.

Representative Synthetic Route

A representative synthetic scheme for tert-butyl 4-acetamidopiperidine-1-carboxylate involves:

  • Boc Protection : React 4-aminopiperidine with di-tert-butyl dicarbonate in the presence of a base (e.g., N,N-diisopropylethylamine) in DCM at 0°C to room temperature to yield tert-butyl 4-aminopiperidine-1-carboxylate.

  • Acetylation : Treat the Boc-protected 4-aminopiperidine with acetyl chloride or acetic anhydride in an appropriate solvent with a base to furnish this compound.

Data Table Summarizing Key Preparation Conditions

Step Starting Material Reagents Solvent Temperature Time Yield Notes
Boc Protection 4-Aminopiperidine or 4-bromopiperidine hydrobromide Di-tert-butyl dicarbonate, base (DIPEA or TEA) DCM or THF 0°C to RT 18–48 h 98–100% Purification by extraction and chromatography
Acetylation Boc-protected 4-aminopiperidine Acetyl chloride or acetic anhydride, base DCM or similar 0°C to RT 2–5 h 85–95% Reaction monitored by TLC or NMR

Research Findings and Notes

  • The Boc protection step is robust and yields high purity intermediates suitable for further functionalization.
  • The use of bases like N,N-diisopropylethylamine or triethylamine is critical to neutralize HCl formed and drive the reaction to completion.
  • The acetamido group introduction via acetylation is straightforward and typically proceeds with good yields and minimal side reactions.
  • Alternative methods include reductive amination routes starting from piperidin-4-one derivatives, which allow for diverse substitution patterns but require additional steps.
  • The tert-butyl ester group is stable under mild reaction conditions and can be removed later if needed.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-acetamidopiperidine-1-carboxylate, and how can purity be validated?

The synthesis typically involves multi-step reactions, starting with piperidine ring functionalization. Key steps include:

  • Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
  • Acetamidation : Coupling of the acetamide group at the 4-position via nucleophilic substitution or amide bond formation, often employing HATU or EDCI as coupling agents .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: dichloromethane/ether) to achieve >95% purity .

Q. Validation :

  • NMR : Confirm Boc and acetamide groups via characteristic peaks (e.g., Boc tert-butyl at δ 1.4 ppm in 1^1H NMR; carbonyl at ~165-170 ppm in 13^{13}C NMR).
  • HPLC/MS : Monitor purity (>95%) and molecular ion ([M+H]⁺ expected for C₁₂H₂₂N₂O₃: calculated m/z 243.17) .

Q. How does the tert-butyl group influence the compound’s stability and solubility in biological assays?

  • Stability : The Boc group enhances steric protection of the piperidine nitrogen, reducing susceptibility to oxidation or enzymatic degradation in vitro. Hydrolysis under acidic conditions (e.g., TFA) regenerates the free amine for downstream functionalization .
  • Solubility : The tert-butyl moiety increases lipophilicity (logP ~1.8), favoring solubility in organic solvents (DMSO, DCM). For aqueous buffers (PBS, pH 7.4), use co-solvents like ethanol (<10% v/v) to prevent precipitation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during conformational analysis?

Discrepancies in piperidine ring puckering or acetamide orientation may arise from:

  • Crystallization artifacts : Use low-temperature (100 K) X-ray diffraction to minimize thermal motion .
  • Software refinement : Employ SHELXL for small-molecule refinement, optimizing parameters like ADPs and restraint weights for bond lengths/angles .
  • DFT calculations : Compare experimental data with gas-phase optimized structures (B3LYP/6-31G* level) to identify steric or electronic biases .

Example : A 2021 study resolved conflicting chair vs. boat conformations by cross-validating X-ray data with NMR NOE interactions .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

Variability often stems from residual solvents or byproducts. Address this via:

  • Strict QC protocols :
    • Residual solvent analysis (GC-MS): Ensure DMF or THF levels <500 ppm .
    • HPLC trace analysis : Detect and quantify impurities (e.g., de-Boc byproduct at Rt 3.2 min) .
  • Bioassay normalization : Pre-test each batch in a reference assay (e.g., enzyme inhibition IC₅₀) and adjust concentrations based on potency .

Q. How can computational modeling predict interactions between this compound and protein targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to model binding poses. The acetamide group often forms hydrogen bonds with catalytic residues (e.g., serine proteases) .
  • MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability. Key metrics include RMSD (<2 Å) and interaction persistence (>80% simulation time) .

Case Study : A 2024 study identified a hydrophobic pocket accommodating the tert-butyl group in kinase targets, explaining selectivity over non-Boc analogs .

Q. What analytical methods resolve spectral overlaps in 1^11H NMR for this compound?

Challenge: Overlapping peaks for piperidine H-3/H-5 protons (δ 1.6–2.1 ppm). Solutions:

  • 2D NMR : HSQC distinguishes CH₂ groups; COSY identifies coupling networks .
  • Variable temperature NMR : Lowering temperature to 243 K sharpens splits in diastereotopic protons .
  • DEtected J-resolved spectroscopy : Resolves overlapping multiplets via JJ-coupling separation .

Q. How do substituent modifications at the 4-position affect pharmacological properties?

  • Electron-withdrawing groups (e.g., trifluoroacetamide): Increase metabolic stability but reduce solubility.
  • Bulkier groups (e.g., aryl): Enhance target affinity but may introduce cytotoxicity.

Q. SAR Table :

SubstituentlogPIC₅₀ (nM)Solubility (µM)
Acetamide1.815025 (PBS)
Trifluoroacetamide2.39012 (PBS)
Benzamide2.5508 (PBS)

Data from show a trade-off between potency and solubility.

Q. What safety protocols are critical when handling this compound?

  • Storage : -20°C under argon in amber vials to prevent hydrolysis .
  • PPE : Nitrile gloves, lab coat, and eye protection; avoid inhalation (LD₅₀ >2000 mg/kg in rats, but unclassified GHS) .
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-acetamidopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-acetamidopiperidine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.